2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-(Ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring, which is further substituted with an ethylthio group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole can be prepared by reacting thiophen-2-ylmethyl hydrazide with an appropriate carboxylic acid or ester under acidic or basic conditions.
Introduction of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 2-(ethylthio)benzoic acid or its derivatives. This step often involves coupling reactions facilitated by reagents such as carbodiimides (e.g., DCC) or other activating agents to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) at atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the thiophen-2-ylmethyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The oxadiazole ring is known for its bioactivity, and the presence of the benzamide moiety can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxadiazole rings.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially inhibiting enzymes by mimicking natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-N-(5-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the ethylthio group and the thiophen-2-ylmethyl group in 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-13-8-4-3-7-12(13)15(20)17-16-19-18-14(21-16)10-11-6-5-9-23-11/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUHEWCRZOGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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